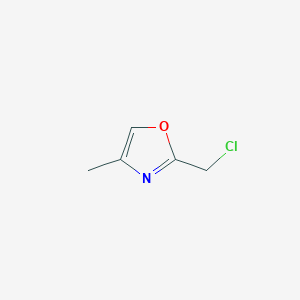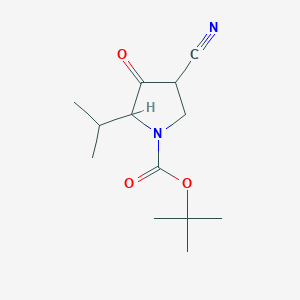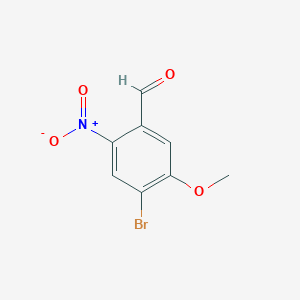
2-Bromo-5-hydroxyisonicotinic acid
Descripción general
Descripción
2-Bromo-5-hydroxynicotinic acid, also known as bromodeoxynicotinic acid, is an organic compound . It appears as a colorless to pale yellow crystal or crystalline powder . Its solubility in water is low, but its solubility in organic solvents such as ethanol and acetone is high . It is an oxidizing agent that can react with reducing agents .
Synthesis Analysis
A commonly used preparation method for 2-Bromo-5-hydroxynicotinic acid is obtained by bromination of nicotine acid. Nicotinic acid reacts with ferrous bromide to produce 2-bromo-5-hydroxynicotinic acid .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-hydroxynicotinic acid is C6H4BrNO3 . Its average mass is 218.005 Da and its monoisotopic mass is 216.937454 Da .Chemical Reactions Analysis
As an oxidizing agent, 2-Bromo-5-hydroxynicotinic acid can react with reducing agents . It is also a short-chain fatty acid, so it has some biological activities related to fatty acids .Physical And Chemical Properties Analysis
2-Bromo-5-hydroxynicotinic acid is a colorless to pale yellow crystal or crystalline powder . Its solubility in water is low, but its solubility in organic solvents such as ethanol and acetone is high . The molecular formula is C6H4BrNO3 and the molar mass is 218.00486 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Large Scale Preparation : A study by Haché et al. (2002) outlined an improved procedure for large-scale preparation of 5-bromo-2-hydroxynicotinic acid, demonstrating a safer and high-yield method without using hazardous elemental bromine. This indicates its industrial relevance and potential for large-scale applications (Haché, Duceppe, & Beaulieu, 2002).
- Cell Cycle Profiling : Ligasová et al. (2017) utilized 5-bromo-2'-deoxyuridine, a compound related to 5-bromo-2-hydroxynicotinic acid, for cell cycle profiling using image and flow cytometry. This research demonstrates the compound's utility in biological research, particularly in studying DNA synthesis and cellular processes (Ligasová, Konečný, Frydrych, & Koberna, 2017).
Novel Applications and Synthesis
- Metal-Organic Frameworks : A study by Calahorro et al. (2012) presented the synthesis of metal–organic frameworks based on 5-bromonicotinic acid. These frameworks exhibited properties such as photoluminescence and potential for H2 purification, indicating a multifunctional application in materials science (Calahorro, López-Viseras, Salinas-Castillo, Fairen-jimenez, Colacio, Cano, & Rodrı́guez-Diéguez, 2012).
- Synthesis of Pharmaceuticals : The compound's derivatives have been used in synthesizing pharmaceuticals. For example, the synthesis of Dapagliflozin, an antidiabetic drug, involved a process starting from 5-bromo-2-chlorobenzoic acid, a derivative of 5-bromo-2-hydroxynicotinic acid (Jie Yafei, 2011).
Advanced Chemical Reactions
- Catalytic Transformations : Research by Zhang et al. (2017) involved transforming furoic acid into 2,5-furandicarboxylic acid via a process involving bromination, a reaction relevant to the chemistry of 5-bromo-2-hydroxynicotinic acid. This highlights the compound's role in innovative chemical synthesis pathways (Zhang, Lan, Chen, Yin, & Li, 2017).
Biotransformation and Environmental Applications
- Biotransformation : A study by Koopman et al. (2010) on the biotransformation of 5-(hydroxymethyl)furfural into 2,5-furandicarboxylic acid using whole-cell catalysis signifies the potential application of similar compounds like 5-bromo-2-hydroxynicotinic acid in green chemistry and bio-based platform chemicals (Koopman, Wierckx, de Winde, & Ruijssenaars, 2010).
Safety and Hazards
2-Bromo-5-hydroxynicotinic acid is a chemical that should be used and stored correctly to avoid contact with skin and eyes . When using this compound, attention should be paid to prevent inhalation of dust or solution gas . Appropriate personal protective equipment such as lab gloves, goggles, and protective clothing should be worn during operation . In the event of accidental contact or inhalation of the compound, medical attention should be sought immediately .
Propiedades
IUPAC Name |
2-bromo-5-hydroxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZRAFVOLCCLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydroxyisonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




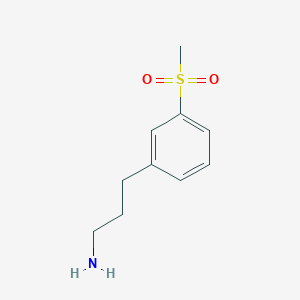



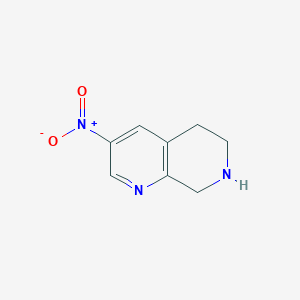
![Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B3220428.png)
![4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B3220445.png)
